Chlorosulfuric acid, phenyl ester
Overview
Description
Chlorosulfuric acid, phenyl ester, also known as phenyl chlorosulfate, is an organic compound with the formula C6H5OSO2Cl. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its strong sulfonating and chlorosulfonating properties, making it a valuable reagent in organic chemistry.
Scientific Research Applications
Chlorosulfuric acid, phenyl ester is used in several scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonic acid groups into organic molecules.
Pharmaceuticals: In the synthesis of sulfonamide drugs and other pharmaceutical intermediates.
Materials Science: In the modification of polymers and other materials to introduce sulfonic acid functionalities.
Analytical Chemistry: As a derivatizing agent for the analysis of phenolic compounds.
Mechanism of Action
Safety and Hazards
Future Directions
Future research directions could involve the exploration of more sustainable methods for the synthesis of phenyl esters, including Chlorosulfuric acid, phenyl ester . Additionally, the products obtained from the synthesis of these esters could serve as authentic analytical standards in metabolic studies and to determine their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorosulfuric acid, phenyl ester can be synthesized through the reaction of phenol with chlorosulfuric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C6H5OH+ClSO3H→C6H5OSO2Cl+H2O
This reaction requires careful handling due to the corrosive nature of chlorosulfuric acid and the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of phenol to chlorosulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Chlorosulfuric acid, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phenol and sulfuric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Sulfonation: Acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Sulfonation: Organic substrates that require sulfonation, often under controlled temperature conditions.
Major Products Formed
Hydrolysis: Phenol and sulfuric acid.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Sulfonation: Sulfonated organic compounds.
Comparison with Similar Compounds
Chlorosulfuric acid, phenyl ester can be compared with other sulfonating agents such as:
Sulfuryl chloride (SO2Cl2): Another chlorosulfonating agent but with different reactivity and applications.
Sulfuric acid (H2SO4): A strong acid used for sulfonation but lacks the chlorosulfonating capability.
Chlorosulfonic acid (ClSO3H): The parent compound of this compound, used for direct sulfonation and chlorosulfonation.
Uniqueness
This compound is unique due to its ability to introduce both sulfonic acid and chlorine functionalities into organic molecules, making it a versatile reagent in organic synthesis.
Similar Compounds
- Sulfuryl chloride (SO2Cl2)
- Sulfuric acid (H2SO4)
- Chlorosulfonic acid (ClSO3H)
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
chlorosulfonyloxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXHEDNNWSJZPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446036 | |
Record name | Phenylchlorosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16475-29-9 | |
Record name | Phenylchlorosulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl chloranesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.